Molecular Polar Surface Area (PSA) and LogP: A Comparative Profile for Permeability and Solubility Prediction
3-(Benzylsulfonyl)-5-nitroaniline exhibits a computed Polar Surface Area (PSA) of 103.3 Ų and a LogP of 2.15, which are critical parameters for predicting oral bioavailability and membrane permeability . In contrast, the unsubstituted parent compound, 3-nitroaniline, has a significantly lower PSA of 71.8 Ų and a LogP of 1.37 [1]. This class-level difference (PSA increase of ~31.5 Ų) directly impacts its behavior in biological assays and formulation development.
| Evidence Dimension | Predicted Physicochemical Properties (PSA and LogP) |
|---|---|
| Target Compound Data | PSA = 103.3 Ų, LogP = 2.15 |
| Comparator Or Baseline | 3-Nitroaniline (unsubstituted analog): PSA = 71.8 Ų, LogP = 1.37 |
| Quantified Difference | PSA increased by ~31.5 Ų (44% increase); LogP increased by 0.78 units |
| Conditions | Computational prediction using standard algorithms (e.g., TPSA, XLogP3). |
Why This Matters
This data allows a medicinal chemist to rationally select this building block when a specific PSA and LogP window is required to modulate a lead compound's ADME properties, avoiding the empirical screening of multiple analogs.
- [1] PubChem. (n.d.). 3-Nitroaniline (CAS 99-09-2). View Source
